4-Cyclopropyl-2-iodobenzonitrile
Description
4-Cyclopropyl-2-iodobenzonitrile is a halogenated benzonitrile derivative characterized by a cyclopropyl substituent at the para position and an iodine atom at the ortho position relative to the nitrile group.
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
4-cyclopropyl-2-iodobenzonitrile |
InChI |
InChI=1S/C10H8IN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
InChI Key |
DCYDXIKRQRPWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-iodobenzonitrile typically involves the iodination of a cyclopropyl-substituted benzonitrile precursor. One common method is the Sandmeyer reaction, where a diazonium salt is treated with potassium iodide to introduce the iodine atom . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-Cyclopropyl-2-iodobenzonitrile may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted benzonitriles .
Scientific Research Applications
Organic Synthesis
4-Cyclopropyl-2-iodobenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution and coupling reactions makes it useful for developing new compounds with specific properties.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. The presence of the cyclopropyl group can enhance biological activity and selectivity against certain targets.
Biological Probes
The compound can be utilized in the development of biological probes for studying various biochemical pathways. Its unique structure may allow for selective binding to specific proteins or enzymes, facilitating research into disease mechanisms.
Case Study 1: Antibacterial Activity
Research has indicated that derivatives of 4-Cyclopropyl-2-iodobenzonitrile exhibit significant antibacterial activity against multidrug-resistant strains of bacteria. For example, compounds similar to this structure have been tested against Escherichia coli and Acinetobacter baumannii, showing promising results in inhibiting bacterial growth (see Table 1) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 8 | A. baumannii |
Case Study 2: Synthetic Applications
In synthetic chemistry, 4-Cyclopropyl-2-iodobenzonitrile has been employed in various coupling reactions to synthesize biaryl compounds that are essential in drug development . These reactions often utilize palladium catalysts, highlighting the compound's utility in forming complex molecular architectures.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-iodobenzonitrile depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interaction with other molecules .
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The iodine in 4-Cyclopropyl-2-iodobenzonitrile enables participation in Suzuki or Ullmann couplings, contrasting with non-halogenated analogs like 4-(Trans-4-propylcyclohexyl)benzonitrile . Ioxynil (3,5-diiodo substitution) demonstrates herbicidal activity, suggesting that iodine positioning influences bioactivity .
Cyclopropyl vs.
Functional Group Diversity :
- The nitrile group in all analogs serves as a versatile handle for further functionalization. However, additional groups (e.g., acetyl in or dioxobutan-oxy in ) expand reactivity profiles for specific synthetic pathways.
Biological Activity
4-Cyclopropyl-2-iodobenzonitrile is a compound of interest in medicinal chemistry and biological research due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Cyclopropyl-2-iodobenzonitrile features a cyclopropyl group and an iodine atom attached to a benzene ring with a nitrile functional group. Its structure can be represented as follows:
This compound serves as a versatile building block in the synthesis of more complex molecules, which can be utilized in various biological applications.
The biological activity of 4-Cyclopropyl-2-iodobenzonitrile is primarily attributed to its reactivity stemming from the iodine atom, which can participate in nucleophilic substitution reactions. This property allows it to interact with various biomolecules, potentially influencing enzymatic pathways or receptor activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-Cyclopropyl-2-iodobenzonitrile exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) against various microorganisms.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4-Acetyltropolone | Staphylococcus epidermidis | 1.56 |
| 4-Hydroxy-2-pyridones | Escherichia coli | 0.5 - 1 |
| Cycloviolacin O2 | Acinetobacter baumannii | 10.8 |
These findings suggest that the biological activity may extend to 4-Cyclopropyl-2-iodobenzonitrile, warranting further investigation into its antimicrobial efficacy.
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity studies of structurally related compounds indicate potential anticancer activity. For example, certain derivatives have shown significant cytotoxic effects on cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4-Acetyltropolone | KATO-III (stomach cancer) | 20.0 |
| Imidazopyridazines | Various cancer cell lines | 0.027 - 1.0 |
These results highlight the potential for 4-Cyclopropyl-2-iodobenzonitrile to exhibit similar cytotoxic effects, especially in the context of cancer therapy.
Case Studies and Research Findings
- Antimicrobial Activity : A study on related compounds demonstrated strong antifungal activity against Coriolus versicolor, suggesting that modifications to the benzene ring could enhance biological activity .
- Cytotoxic Effects : Research on imidazopyridazines showed promising results in inhibiting tumor growth in xenograft models, indicating that structural modifications could lead to effective anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed interactions with bacterial type II topoisomerases, which are critical for bacterial DNA replication . This suggests that 4-Cyclopropyl-2-iodobenzonitrile may also target similar pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
